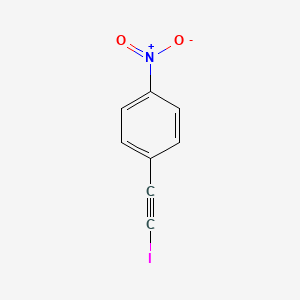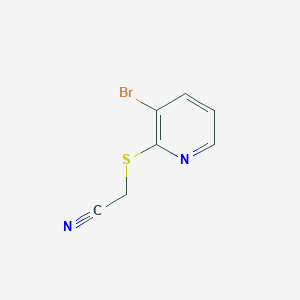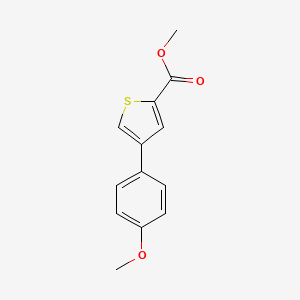
1-(Iodoethynyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodoethynyl)-4-nitrobenzene is an organic compound characterized by the presence of an iodoethynyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodoethynyl)-4-nitrobenzene can be synthesized through the oxidative iodination of terminal alkynes. A common method involves the use of hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide and (diacetoxyiodo)benzene can be used to selectively generate 1-iodoalkynes . The reaction typically takes place in an organic solvent such as acetonitrile, and the mixture is stirred at room temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodoethynyl)-4-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically employed.
Major Products Formed:
Substitution Reactions: Products include azidoethynyl or cyanoethynyl derivatives.
Reduction Reactions: The major product is 1-(Iodoethynyl)-4-aminobenzene.
Coupling Reactions: Various substituted benzene derivatives can be formed.
Scientific Research Applications
1-(Iodoethynyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: It may be explored for its potential biological activity and used in the design of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(Iodoethynyl)-4-nitrobenzene exerts its effects depends on the specific reaction or application. For instance, in substitution reactions, the iodoethynyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitro group undergoes a series of electron transfers to form an amino group.
Comparison with Similar Compounds
1-(Iodoethynyl)-4-methylbenzene: Similar in structure but with a methyl group instead of a nitro group.
1-(Iodoethynyl)-4-chlorobenzene: Contains a chlorine atom instead of a nitro group.
1-(Iodoethynyl)-4-aminobenzene: The nitro group is reduced to an amino group.
Uniqueness: 1-(Iodoethynyl)-4-nitrobenzene is unique due to the presence of both an iodoethynyl group and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research fields.
Properties
Molecular Formula |
C8H4INO2 |
|---|---|
Molecular Weight |
273.03 g/mol |
IUPAC Name |
1-(2-iodoethynyl)-4-nitrobenzene |
InChI |
InChI=1S/C8H4INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |
InChI Key |
XCLVVXLXBHROSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CI)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)

![N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041998.png)

![N-[(E)-benzylideneamino]cyclohexanecarboxamide](/img/structure/B12042004.png)





